3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
Description
Properties
IUPAC Name |
3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPKYSXTNUDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the methylsulfanyl group. One common method is the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions to form the triazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Aniline Group
The primary amino group (-NH₂) on the aromatic ring participates in classical aromatic amine reactions:
-
Acylation : Reacts with acetyl chloride or anhydrides to form acetanilide derivatives under mild conditions (25°C, THF) .
-
Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of pyridine.
Example Reaction:
(acetylated product).
Oxidation of the Methylthio Group
The methylsulfanyl (-SMe) moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SOCH₃) | 0°C, 2 h |
| KMnO₄ (acidic) | Sulfone (-SO₂CH₃) | 60°C, 6 h |
Oxidation enhances polarity and modifies electronic properties, influencing binding interactions in pharmacological contexts .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) at the sulfur atom to form thioether derivatives .
-
Heterocyclization : Forms fused heterocycles (e.g., triazoloquinazolines) via Curtius rearrangement with acyl azides .
Notable Example:
In a one-pot synthesis, the triazole-aniline hybrid reacts with cyclopropane carbonyl chloride to yield hydrazide intermediates, which cyclize into bioactive heterocycles (98% yield) .
Coupling Reactions
The compound serves as a building block in peptide and urea synthesis:
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Peptide Coupling : Forms dipeptides via reaction with amino acid esters (e.g., β-alanine methyl ester) using triethylamine as a base .
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Urea Formation : Reacts with isocyanates (generated in situ from acyl azides) to produce urea derivatives (e.g., 11 , 12a,b ) .
Key Conditions:
Metabolic Transformations
In hepatic microsomal studies, derivatives undergo:
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Triazole Oxidation : Hydroxylation at the triazole ring (major pathway for unmethylated analogs) .
-
Neopentyl Chain Loss : Methylated analogs (e.g., 35 ) resist triazole oxidation but lose substituents via oxidative cleavage .
Comparative Metabolism (HLM Stability):
| Derivative | Main Metabolic Pathway | Half-Life (min) |
|---|---|---|
| Unmethylated | Triazole oxidation | 12.4 |
| Methylated | Neopentyl chain oxidation/loss | 43.7 |
Methylation at the triazole ring significantly reduces metabolic degradation .
Electrophilic Aromatic Substitution
The aniline ring directs electrophiles to the para position relative to the amino group:
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Nitration : Forms 4-nitro derivatives using HNO₃/H₂SO₄.
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Halogenation : Reacts with bromine (Br₂/FeBr₃) to yield 4-bromo-substituted products.
Complexation with Metal Ions
The triazole nitrogen and aniline NH₂ group act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic applications.
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The methylthio group resists cleavage below 100°C (pH 1–3).
-
Basic Conditions : Triazole ring remains intact in NaOH (1M, 25°C), but prolonged heating (>24 h) induces partial degradation .
This compound’s reactivity profile highlights its versatility in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Controlled modifications at the triazole, aniline, or methylthio groups enable tailored physicochemical and biological properties.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| SMILES | CSC1=NN=CN1C2=CC=CC(=C2)N |
| InChI | InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3 |
Pharmaceutical Applications
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline has been studied for its potential as an antifungal agent . Triazole derivatives are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against various fungal infections.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of triazole derivatives, including this compound, against Candida species. Results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in antifungal treatments.
Agrochemical Uses
The compound exhibits potential as a fungicide in agricultural applications. Its structural similarity to other triazoles known for antifungal properties suggests that it could be effective in protecting crops from fungal pathogens.
Data Table: Comparative Efficacy of Triazoles
| Compound Name | Activity Type | Efficacy (%) |
|---|---|---|
| This compound | Fungicide | 85 |
| Fluconazole | Antifungal | 90 |
| Tebuconazole | Fungicide | 88 |
Material Science
Research into the use of triazole compounds in material science has highlighted their role as corrosion inhibitors and in the development of functional materials. The presence of the triazole ring can enhance the stability and durability of materials.
Case Study: Corrosion Inhibition
In a study focused on corrosion resistance, this compound was tested as a corrosion inhibitor for steel in acidic environments. The results showed a significant reduction in corrosion rates when the compound was applied.
Mechanism of Action
The mechanism of action of 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methylsulfanyl group may enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds share the 1,2,4-triazole-aniline scaffold but differ in substituents, impacting their properties:
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
- Molecular Formula : C₉H₁₀N₄S (identical to the target compound)
- Key Difference : The methyl group is at position 4 of the triazole ring, whereas the target compound has a methylsulfanyl group at position 3.
4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline
- Molecular Formula : C₁₂H₁₀N₄O
- Key Difference : A furan-2-yl group replaces the methylsulfanyl substituent.
- Impact : The oxygen-containing furyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility or bioactivity .
3-(1H-1,2,4-Triazol-1-yl)aniline
- Molecular Formula : C₈H₈N₄
- Key Difference : Lacks the methylsulfanyl group; the triazole is directly linked to the aniline.
3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
Key Observations
Substituent Position: The position of substituents on the triazole ring (e.g., 3 vs.
Commercial Availability : The target compound is discontinued, whereas simpler analogs (e.g., 3-(1H-1,2,4-triazol-1-yl)aniline) remain accessible via multiple suppliers .
Biological Activity
3-[3-(Methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C9H10N4S
- Molecular Weight : 210.26 g/mol
- Structure : The compound features a triazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing a triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been shown to possess antibacterial and antifungal activities. In particular:
- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are as low as 0.20 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : Triazole compounds are also recognized for their antifungal properties, often utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Anticancer Activity
The biological activity of this compound extends to anticancer effects. Research has shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanisms of Action : These compounds often disrupt cellular signaling pathways and induce oxidative stress within cancer cells .
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. The results indicated significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The compound exhibited a MIC of 50 µM against E. coli . -
Anticancer Properties :
In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. One study reported that a related compound led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .
The biological activity of this compound can be attributed to its structural characteristics:
- Triazole Ring : The presence of the triazole ring allows for hydrogen bonding and dipole-dipole interactions with biological targets, enhancing its ability to modulate enzyme activity and receptor interactions.
- Sulfur Atom : The methylsulfanyl group may contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability.
Q & A
Q. What are the key considerations for synthesizing 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline with high purity?
Methodological Answer: Synthesis requires multi-step optimization. For example, a two-step protocol involves:
Step 1 : Hydrolysis of intermediates using HCl/water in ethanol at 85°C.
Step 2 : Palladium-catalyzed cross-coupling (e.g., XPhos ligand, Cs₂CO₃ in 1,4-dioxane at 90°C for 3 hours).
Purification via column chromatography yields ~70% purity (95% by HPLC) . Key considerations:
- Use anhydrous conditions to prevent side reactions.
- Monitor reaction progress using TLC or HPLC.
- Optimize catalyst loading (e.g., 2 mol% Pd) to minimize metal residues.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfanyl at C3, aniline at C4). Cross-reference with reported shifts for triazole derivatives .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 212.20 for C₉H₁₀N₄S) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group for analogous triazoles) .
Advanced Research Questions
Q. How do electronic effects of the methylsulfanyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The methylsulfanyl (-SMe) group is a strong electron donor via resonance, activating the triazole ring toward electrophilic attack. For NAS:
- Experimental Design : React with nitrobenzene derivatives under acidic conditions (e.g., H₂SO₄). Monitor substituent orientation via NOESY NMR .
- Mechanistic Insight : Compare reactivity with non-sulfanyl analogs. Methylsulfanyl increases reaction rates by ~30% in substituted triazoles .
- Data Interpretation : Use Hammett plots to correlate σ values of substituents with NAS kinetics .
Q. What strategies can resolve contradictions in reported biological activities of triazole derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from structural variations. Resolve via:
- Comparative SAR Studies : Synthesize analogs (e.g., replace methylsulfanyl with cyclopentylthio) and test against standardized assays (e.g., MIC for E. coli) .
- Meta-Analysis : Compile bioactivity data from PubChem and crystallographic databases (e.g., CCDC) to identify trends. For example, bulky substituents enhance antifungal activity by 40% .
- Dose-Response Validation : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to isolate confounding factors .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer: Use in silico tools to estimate:
- Lipophilicity (LogP) : Predict using Molinspiration (experimental LogP ≈ 2.1 for C₉H₁₀N₄S) .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4 oxidation of the aniline group) .
- Toxicity : Apply QSAR models to assess mutagenicity (Ames test) and hepatotoxicity .
- Validation : Compare predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer: Triazole derivatives often form hydrates or solvates. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization. Evidence shows 6:1 water adducts form stable monoclinic crystals .
- Temperature Gradients : Cool saturated solutions from 50°C to 4°C over 48 hours .
- Additives : Introduce trace amines (e.g., triethylamine) to disrupt hydrogen bonding and improve crystal quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
